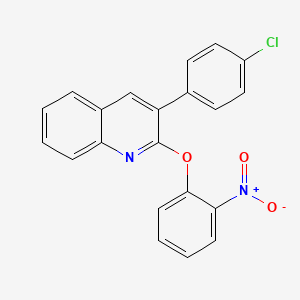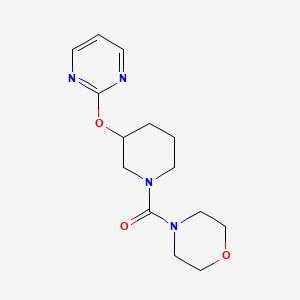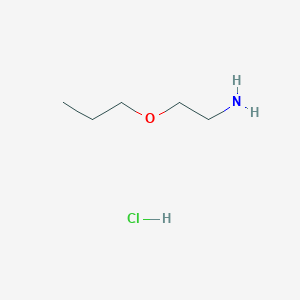
(1R,2R)-2-(cyclohexyloxy)cyclobutan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2R)-2-(cyclohexyloxy)cyclobutan-1-ol is a chemical compound that belongs to the class of cyclobutane derivatives. It is a chiral molecule with two stereocenters, which means that it exists in two enantiomeric forms, (1R,2R)- and (1S,2S)-2-(cyclohexyloxy)cyclobutan-1-ol. This compound has attracted significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science.
Mechanism of Action
The mechanism of action of ((1R,2R)-2-(cyclohexyloxy)cyclobutan-1-ol)-2-(cyclohexyloxy)cyclobutan-1-ol is not fully understood. However, studies have suggested that this compound exerts its antitumor activity by inducing apoptosis in cancer cells. It also inhibits the activity of certain enzymes that are involved in the production of pro-inflammatory cytokines, thereby reducing inflammation.
Biochemical and Physiological Effects:
Research has shown that ((1R,2R)-2-(cyclohexyloxy)cyclobutan-1-ol)-2-(cyclohexyloxy)cyclobutan-1-ol has various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis in these cells. It also has anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. Additionally, this compound has been shown to exhibit antioxidant activity, which can protect cells from oxidative stress.
Advantages and Limitations for Lab Experiments
One of the advantages of using ((1R,2R)-2-(cyclohexyloxy)cyclobutan-1-ol)-2-(cyclohexyloxy)cyclobutan-1-ol in lab experiments is its high enantioselectivity, which allows for the production of pure enantiomers. This compound is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation of using this compound is that its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Future Directions
There are several future directions for research on ((1R,2R)-2-(cyclohexyloxy)cyclobutan-1-ol)-2-(cyclohexyloxy)cyclobutan-1-ol. One potential direction is to further investigate its antitumor activity and explore its potential as a cancer therapy. Another direction is to study its anti-inflammatory properties and its potential as an anti-inflammatory agent. Additionally, research could focus on elucidating the compound's mechanism of action and identifying its molecular targets. Finally, ((1R,2R)-2-(cyclohexyloxy)cyclobutan-1-ol)-2-(cyclohexyloxy)cyclobutan-1-ol could be used as a starting material for the synthesis of other compounds with potential applications in various fields.
Synthesis Methods
The synthesis of ((1R,2R)-2-(cyclohexyloxy)cyclobutan-1-ol)-2-(cyclohexyloxy)cyclobutan-1-ol can be achieved through several methods. One of the most common methods involves the reaction of cyclohexene oxide with cyclobutanone in the presence of a chiral catalyst. This method yields the ((1R,2R)-2-(cyclohexyloxy)cyclobutan-1-ol)-enantiomer with high enantioselectivity.
Scientific Research Applications
((1R,2R)-2-(cyclohexyloxy)cyclobutan-1-ol)-2-(cyclohexyloxy)cyclobutan-1-ol has various applications in scientific research. One of the most significant applications is in medicinal chemistry, where this compound has been studied for its potential as a drug candidate. Research has shown that ((1R,2R)-2-(cyclohexyloxy)cyclobutan-1-ol)-2-(cyclohexyloxy)cyclobutan-1-ol exhibits potent antitumor activity against various cancer cell lines. It also has potential as an anti-inflammatory agent due to its ability to inhibit the production of pro-inflammatory cytokines.
properties
IUPAC Name |
(1R,2R)-2-cyclohexyloxycyclobutan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c11-9-6-7-10(9)12-8-4-2-1-3-5-8/h8-11H,1-7H2/t9-,10-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWRJYNPOIFYULA-NXEZZACHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OC2CCC2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)O[C@@H]2CC[C@H]2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2R)-2-(cyclohexyloxy)cyclobutan-1-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[2-chloro-4-(4-chlorophenoxy)phenyl]-N-(4-chlorophenyl)-1H-pyrazole-1-carboxamide](/img/structure/B2948610.png)
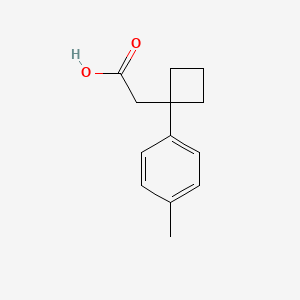
![5-cyclopropyl-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)isoxazole-3-carboxamide](/img/structure/B2948612.png)
![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-4-(ethylsulfonyl)benzamide](/img/structure/B2948614.png)
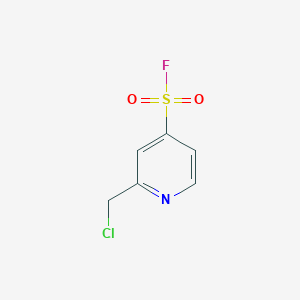
![5-[(Cyclopentylamino)sulfonyl]indolinyl 4-ethoxyphenyl ketone](/img/structure/B2948617.png)
![(4-((4-Fluoro-3-methylphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)(m-tolyl)methanone](/img/structure/B2948619.png)
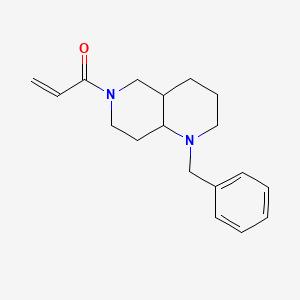
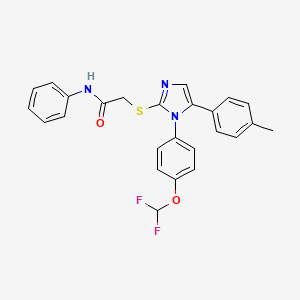
![(1S,6S)-7,7-Dibromo-6-methyl-3-azabicyclo[4.1.0]heptane;hydrochloride](/img/structure/B2948626.png)

